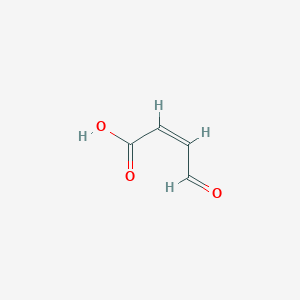

cis-beta-Formylacrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

cis-beta-Formylacrylic acid: is an organic compound characterized by the presence of a formyl group and a carboxylic acid group on an acrylic backbone. This compound exists in a cis configuration, which means that the substituents are on the same side of the double bond. It is known for its role in various chemical reactions and its applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: cis-beta-Formylacrylic acid can be synthesized through the oxidation of furan compounds. One common method involves the use of aqueous hydrogen peroxide in the presence of compounds of vanadium, selenium, or chromium. The reaction conditions typically involve mild temperatures and controlled pH levels to ensure the formation of the desired cis isomer .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of furan derivatives. This process involves the use of molecular oxygen or peroxides as oxidizing agents. The reaction is typically carried out in a vapor-phase reactor with catalysts such as vanadium(V) oxide .

Analyse Des Réactions Chimiques

Types of Reactions: cis-beta-Formylacrylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form maleic acid or maleic anhydride.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: It can participate in substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed.

Major Products Formed:

Oxidation: Maleic acid, maleic anhydride.

Reduction: cis-beta-Hydroxyacrylic acid.

Substitution: Various substituted acrylic acids depending on the reagent used.

Applications De Recherche Scientifique

cis-beta-Formylacrylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mécanisme D'action

The mechanism of action of cis-beta-Formylacrylic acid involves its ability to participate in various chemical reactions due to the presence of both formyl and carboxylic acid groups. These functional groups allow the compound to interact with different molecular targets and pathways. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid, which can then participate in further reactions to form more complex molecules .

Comparaison Avec Des Composés Similaires

trans-beta-Formylacrylic acid: The trans isomer of the compound, which has different physical and chemical properties.

Maleic acid: A dicarboxylic acid that is structurally similar but lacks the formyl group.

Fumaric acid: Another dicarboxylic acid with a similar structure but different configuration.

Uniqueness: cis-beta-Formylacrylic acid is unique due to its cis configuration and the presence of both formyl and carboxylic acid groups. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and industrial applications .

Activité Biologique

Cis-beta-formylacrylic acid (C4H4O3) is a compound of interest due to its potential biological activities and applications in organic synthesis. This article reviews the biological activity of this compound, emphasizing its chemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure, which includes a formyl group and an acrylic acid moiety. The compound exhibits both cis and trans isomerism, with the cis configuration being more biologically relevant due to its stability and reactivity in biological systems .

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent. Below are key findings regarding its biological activities:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .

Anticancer Properties

Several studies have investigated the anticancer effects of this compound. It has been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit cell proliferation and promote cell death in cancerous cells makes it a candidate for further research in cancer therapeutics .

The mechanisms through which this compound exerts its biological effects involve several biochemical pathways:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for the survival and proliferation of pathogenic microorganisms and cancer cells.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), this compound can disrupt cellular homeostasis, leading to cell death.

- Modulation of Gene Expression : It may influence the expression of genes involved in apoptosis and cell cycle regulation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a natural preservative in food products .

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours. Flow cytometry analysis indicated that the compound induced apoptosis through mitochondrial pathways, confirming its potential as an anticancer agent .

Data Tables

| Biological Activity | Pathogen/Cell Line | Concentration (µg/mL) | Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Inhibition of growth |

| Antimicrobial | Escherichia coli | 50 | Inhibition of growth |

| Anticancer | Breast cancer cells | 100 | 70% reduction in viability |

Propriétés

Numéro CAS |

1575-59-3 |

|---|---|

Formule moléculaire |

C4H4O3 |

Poids moléculaire |

100.07 g/mol |

Nom IUPAC |

(E)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C4H4O3/c5-3-1-2-4(6)7/h1-3H,(H,6,7)/b2-1+ |

Clé InChI |

ZOIRMVZWDRLJPI-OWOJBTEDSA-N |

SMILES |

C(=CC(=O)O)C=O |

SMILES isomérique |

C(=C/C(=O)O)\C=O |

SMILES canonique |

C(=CC(=O)O)C=O |

Key on ui other cas no. |

4437-06-3 1575-59-3 |

Synonymes |

4-oxo-2-butenoic acid fumaraldehydic acid fumaraldehydic acid, (Z)-isomer malealdehydic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.